molecular formula C23H22O5 B1212272 Isouvaretin CAS No. 61463-03-4

Isouvaretin

Cat. No. B1212272
CAS RN: 61463-03-4
M. Wt: 378.4 g/mol
InChI Key: WKYGVDYQMIWYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isouvaretin is a diarylheptanoid.

Scientific Research Applications

Therapeutic Efficacy in Skin Disorders

  • Acne Treatment : Isotretinoin has been shown to significantly reduce sebaceous gland size and sebum production, leading to marked improvements in patients with severe, refractory nodulocystic acne. Clinical trials have reported a 60 to 95% clearance of inflammatory lesions, with many patients experiencing prolonged remissions post-treatment (Ward et al., 1984).
  • Psoriasis and Other Keratinising Disorders : Etretinate and its successor, acitretin, have been effective in treating keratinising disorders such as psoriasis, Darier's disease, and pityriasis rubra pilaris. These retinoids facilitate the clearance of lesions by modulating cell proliferation and differentiation (Dicken, 1984).

Potential in Cancer Chemoprevention

  • Non-Melanoma Skin Cancers (NMSC) : Systemic retinoids have demonstrated efficacy in the chemoprevention of NMSC, with studies indicating that both acitretin and isotretinoin can prevent the occurrence of new cancers in high-risk individuals, such as transplant recipients and patients with severe sun damage (Bettoli et al., 2013).
  • Acute Promyelocytic Leukemia (APL) : All-trans retinoic acid (tretinoin) has been remarkably effective in treating APL, leading to high rates of complete remission. This therapeutic success underscores the potential of retinoids in targeted cancer therapy (Bollag & Holdener, 1992).

properties

CAS RN

61463-03-4

Product Name

Isouvaretin

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

1-[4,6-dihydroxy-3-[(2-hydroxyphenyl)methyl]-2-methoxyphenyl]-3-phenylpropan-1-one

InChI

InChI=1S/C23H22O5/c1-28-23-17(13-16-9-5-6-10-18(16)24)20(26)14-21(27)22(23)19(25)12-11-15-7-3-2-4-8-15/h2-10,14,24,26-27H,11-13H2,1H3

InChI Key

WKYGVDYQMIWYES-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O)CC3=CC=CC=C3O

Canonical SMILES

COC1=C(C(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O)CC3=CC=CC=C3O

Other CAS RN

61463-03-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isouvaretin
Reactant of Route 2
Isouvaretin
Reactant of Route 3
Isouvaretin
Reactant of Route 4
Isouvaretin
Reactant of Route 5
Isouvaretin
Reactant of Route 6
Isouvaretin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.